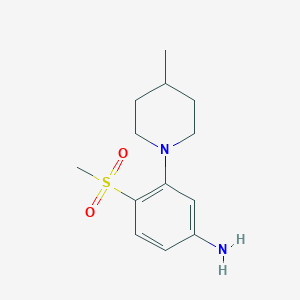

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline is an organic compound that features a piperidine ring substituted with a methyl group and an aniline moiety substituted with a methylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline typically involves the reaction of 4-methylpiperidine with 4-methylsulfonylaniline. One common method involves the use of a Mannich reaction, where the piperidine ring is introduced via a Mannich base intermediate. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline can undergo various chemical reactions, including:

Oxidation: The methyl group on the piperidine ring can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group on the aniline moiety can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline possesses potential anticancer properties. It has been studied as an inhibitor of specific kinases involved in cancer progression. For instance, it has shown promise in inhibiting MAP4K1 (HPK1), which is associated with various cancers. The compound's ability to selectively inhibit this kinase could lead to new therapeutic strategies for treating tumors characterized by dysregulated signaling pathways .

Neuroprotective Effects

Studies have demonstrated that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This mechanism is crucial for developing potential treatments aimed at preventing neuronal cell death associated with amyloid toxicity .

Pharmacology

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways. Its interaction with enzymes can modulate biological processes, making it a valuable tool for studying enzyme kinetics and mechanisms . For example, its role as a dual allosteric inhibitor of SHP2 phosphatase has been explored, highlighting its potential in regulating cellular signaling pathways crucial for cell growth and differentiation .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound serves as a building block for synthesizing advanced materials. Its unique chemical structure allows it to be incorporated into polymer matrices or used in the development of functionalized surfaces with specific chemical properties. This application is particularly relevant in creating sensors or catalysts that require specific interactions at the molecular level.

Case Studies

Wirkmechanismus

The mechanism of action of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an antagonist or agonist at certain receptors, modulating their activity. The piperidine ring and the aniline moiety play crucial roles in binding to the target sites, influencing the compound’s pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Methylpiperidin-1-yl)-4-methylsulfonylbenzene

- 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylphenol

- 4-(4-Methylpiperidin-1-yl)-3-methylsulfonylpyridine

Uniqueness

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine ring and the methylsulfonyl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .

Biologische Aktivität

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline, also known by its CAS number 1000018-37-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a sulfonyl aniline moiety. Its structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Target Interactions

This compound is believed to interact with several biological targets, including enzymes and receptors. Similar compounds have demonstrated the ability to modulate enzyme activity through competitive inhibition or allosteric modulation.

Biochemical Pathways

The compound likely participates in multiple biochemical pathways, including:

- Oxidative Metabolism : It may influence cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling : The compound can affect pathways related to cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cell lines. Below is a summary of key findings from in vitro studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 27 | Growth inhibition |

| HeLa (Cervical Cancer) | 15 | Cytotoxicity |

| A549 (Lung Cancer) | 30 | Induction of apoptosis |

These results suggest that the compound has potential as an anticancer agent.

In Vivo Studies

In animal models, this compound has shown varying effects depending on dosage:

- Low Doses : Minimal adverse effects; potential for therapeutic use.

- High Doses : Observed toxicity and adverse reactions.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific contexts:

- Breast Cancer Treatment : A study involving MCF-7 xenografts in mice demonstrated significant tumor reduction when treated with this compound at optimized doses.

- Mechanistic Insights : Research focusing on the molecular interactions revealed that the compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways critical for cancer cell survival.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it undergoes extensive metabolism via liver enzymes, with a half-life conducive for therapeutic applications. Its distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins.

Eigenschaften

IUPAC Name |

3-(4-methylpiperidin-1-yl)-4-methylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)12-9-11(14)3-4-13(12)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGFTBUMXAXVCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC(=C2)N)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.